molecular formula C13H20N2O B6332400 2-Methyl-1-(2-phenoxyethyl)piperazine CAS No. 1240573-26-5

2-Methyl-1-(2-phenoxyethyl)piperazine

Cat. No.: B6332400
CAS No.: 1240573-26-5
M. Wt: 220.31 g/mol
InChI Key: ISQWTMVXBMKLQW-UHFFFAOYSA-N
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Description

2-Methyl-1-(2-phenoxyethyl)piperazine is a chemical compound with the molecular formula C13H20N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-phenoxyethyl)piperazine typically involves the reaction of 2-methylpiperazine with 2-phenoxyethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-phenoxyethyl)piperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1-(2-phenoxyethyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-phenoxyethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The piperazine ring can act as a scaffold that positions functional groups in the correct orientation to interact with these targets. This interaction can lead to the modulation of biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(2-phenoxyethyl)piperazine is unique due to the presence of both a methyl group and a phenoxyethyl group on the piperazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-methyl-1-(2-phenoxyethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-12-11-14-7-8-15(12)9-10-16-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQWTMVXBMKLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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